N-[2-(1-Butylcyclopropyl)ethylidene]hydroxylamine
Description
N-[2-(1-Butylcyclopropyl)ethylidene]hydroxylamine is an organic compound with a unique structure that includes a cyclopropyl ring and a hydroxylamine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Properties
CAS No. |
62441-60-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-[2-(1-butylcyclopropyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-9(5-6-9)7-8-10-11/h8,11H,2-7H2,1H3 |
InChI Key |
LUHJHPKXIPCMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)CC=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Butylcyclopropyl)ethylidene]hydroxylamine typically involves the reaction of cyclopropyl-containing precursors with hydroxylamine derivatives. One common method includes the use of cyclopropyl ketones or aldehydes, which react with hydroxylamine hydrochloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Butylcyclopropyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The cyclopropyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
N-[2-(1-Butylcyclopropyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-Butylcyclopropyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to various effects. The cyclopropyl ring may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitroso-1-cyclopentenyl)hydroxylamine
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
N-[2-(1-Butylcyclopropyl)ethylidene]hydroxylamine is unique due to its combination of a cyclopropyl ring and a hydroxylamine group, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the cyclopropyl ring can influence the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
